Undecilmaltosido

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El Undecil-Beta-D-Maltopiranósido se utiliza ampliamente en la investigación científica debido a su capacidad para solubilizar proteínas de membrana sin desnaturalizarlas . Esta propiedad lo hace valioso en la purificación, extracción y análisis estructural de proteínas unidas a la membrana . Además, se utiliza en la formulación de diversos ensayos bioquímicos y como agente estabilizador en la cristalografía de proteínas .

Mecanismo De Acción

El principal mecanismo de acción del Undecil-Beta-D-Maltopiranósido involucra su capacidad para interactuar con las regiones hidrofóbicas de las proteínas de membrana, solubilizándolas en soluciones acuosas . Esta interacción está facilitada por la cadena undecílica hidrofóbica, que se incrusta en la bicapa lipídica, mientras que la porción de maltosa hidrofílica interactúa con el ambiente acuoso . Esta doble interacción ayuda a mantener la estructura nativa y la funcionalidad de las proteínas .

Análisis Bioquímico

Biochemical Properties

Undecyl-maltoside plays a significant role in biochemical reactions, particularly in the solubilization and purification of membrane proteins . It interacts with various enzymes, proteins, and other biomolecules, primarily through hydrophobic interactions due to its alkyl chain . The nature of these interactions is largely dependent on the specific properties of the biomolecules involved .

Cellular Effects

The effects of Undecyl-maltoside on cells are largely related to its role in the solubilization and purification of membrane proteins . It can influence cell function by affecting the stability and activity of these proteins . For instance, it can impact cell signaling pathways, gene expression, and cellular metabolism by altering the function of membrane proteins .

Molecular Mechanism

Undecyl-maltoside exerts its effects at the molecular level primarily through its interactions with biomolecules. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . Its mechanism of action is largely dependent on the specific properties of the biomolecules it interacts with .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Undecyl-maltoside can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Undecyl-maltoside can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Undecyl-maltoside is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also affect metabolic flux or metabolite levels .

Transport and Distribution

Undecyl-maltoside is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Undecyl-maltoside and its effects on activity or function can be influenced by various factors . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El Undecil-Beta-D-Maltopiranósido se puede sintetizar a través de la glicosilación de la maltosa con alcohol undecílico en condiciones ácidas . La reacción típicamente implica el uso de un catalizador como ácido sulfúrico o ácido p-toluensulfónico para facilitar la formación del enlace glucosídico .

Métodos de Producción Industrial

En entornos industriales, la producción de Undecil-Beta-D-Maltopiranósido a menudo involucra el uso de métodos enzimáticos para garantizar una alta especificidad y rendimiento . Se emplean enzimas como las glicosiltransferasas para catalizar la transferencia de la porción de maltosa al alcohol undecílico .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Undecil-Beta-D-Maltopiranósido principalmente se somete a reacciones de hidrólisis y oxidación . La hidrólisis puede ocurrir en condiciones ácidas o básicas, lo que lleva a la escisión del enlace glucosídico y la formación de maltosa y alcohol undecílico . Las reacciones de oxidación pueden modificar los grupos hidroxilo en la porción de maltosa, lo que resulta en la formación de varios derivados oxidados .

Reactivos y Condiciones Comunes

Hidrólisis: Condiciones ácidas o básicas utilizando reactivos como ácido clorhídrico o hidróxido de sodio.

Oxidación: Agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Productos Principales

Hidrólisis: Maltosa y alcohol undecílico.

Oxidación: Derivados oxidados de la maltosa.

Comparación Con Compuestos Similares

Compuestos Similares

n-Dodecil-Beta-D-Maltopiranósido: Similar en estructura pero con una cadena dodecílica más larga.

n-Decil-Beta-D-Maltopiranósido: Similar en estructura pero con una cadena decílica más corta.

n-Octil-Beta-D-Glucopiranósido: Similar en función pero con una porción de azúcar diferente.

Unicidad

El Undecil-Beta-D-Maltopiranósido es único debido a su longitud de cadena intermedia, que proporciona un equilibrio entre la eficiencia de solubilización y la estabilidad de la proteína . Esto lo hace particularmente útil para solubilizar una amplia gama de proteínas de membrana sin comprometer su integridad estructural .

Propiedades

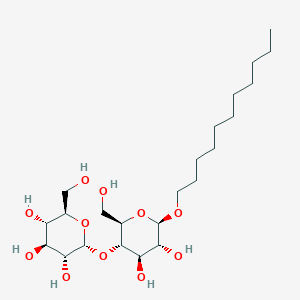

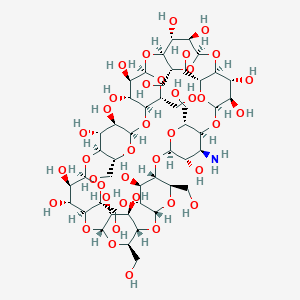

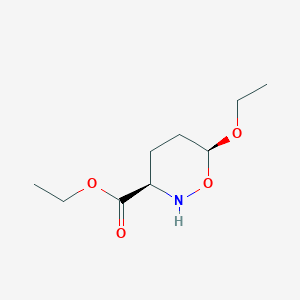

IUPAC Name |

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-undecoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O11/c1-2-3-4-5-6-7-8-9-10-11-31-22-20(30)18(28)21(15(13-25)33-22)34-23-19(29)17(27)16(26)14(12-24)32-23/h14-30H,2-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEMNFYVTFDKRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170552-39-3 | |

| Record name | β-D-Glucopyranoside, undecyl 4-O-β-D-glucopyranosyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: Why is Undecyl-Maltoside used in studying membrane proteins like FtsX and ExbB-ExbD?

A1: Undecyl-Maltoside is a mild, non-ionic detergent often used to extract and stabilize membrane proteins in their native-like state while removing them from their lipid membrane environment. This is crucial for studying their structure and function.

- In the first paper [], Undecyl-Maltoside was used to solubilize and crystallize the Extracellular Domain 1 (ECD1) of FtsX from S. pneumoniae. This allowed researchers to determine its crystal structure, providing insights into its potential role in cell division.

- The second paper [] highlights the use of Undecyl-Maltoside to solubilize the ExbB oligomer and ExbB-ExbD subcomplex from the cytoplasmic membrane of E. coli. This solubilization process was crucial for subsequent purification and analysis by mass spectrometry, ultimately revealing the oligomeric states of these proteins and advancing our understanding of energy transduction in bacteria.

Q2: How does the use of Undecyl-Maltoside contribute to understanding protein complex formation?

A2: Undecyl-Maltoside's mild detergent properties are key to preserving the integrity of protein complexes during extraction and purification. The second paper demonstrates this by showing that the ExbB and ExbB-ExbD complexes remained stable throughout the purification process, which included the use of Undecyl-Maltoside for solubilization []. This stability allowed researchers to accurately determine the stoichiometry of these complexes. This information is crucial for understanding how these proteins interact and function within the cell membrane.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B68568.png)